BenchChemオンラインストアへようこそ!

Methylpiperidino pyrazole

Estrogen Receptor Binding Affinity Selectivity Ratio

Methylpiperidino pyrazole (MPP) is the definitive ERα-selective antagonist tool—>200-fold selectivity over ERβ with zero residual partial agonism. Unlike fulvestrant (non-selective degrader) or tamoxifen (tissue-dependent partial agonist), MPP silences ERα without receptor downregulation at concentrations up to 100 nM, leaving ERβ unoccupied. Validated in MCF-7, RL95-2, osteoblast, and oesophageal adenocarcinoma models. Use with fulvestrant as a complementary tool to distinguish ERα antagonism from receptor elimination. For chronic in vivo studies, pair with the metabolically stable analog MPrP. Choose MPP for definitive ERα pathway attribution in EDC screening and cancer proliferation assays.

Molecular Formula C29H31N3O3
Molecular Weight 469.6 g/mol
CAS No. 2512204-77-0
Cat. No. B8055926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylpiperidino pyrazole
CAS2512204-77-0
Molecular FormulaC29H31N3O3
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3
InChIKeyTXLGPGWHIIHRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylpiperidino pyrazole (CAS 2512204-77-0) for ERα Research: Key Compound Profile & Procurement Guide


Methylpiperidino pyrazole (MPP) is a synthetic, nonsteroidal compound recognized as a highly selective antagonist of estrogen receptor alpha (ERα) [1]. Characterized as a basic side-chain pyrazole (BSC-pyrazole), it was rationally designed by appending a piperidinoethoxy moiety to an ERα-selective pyrazole core [2]. This structural modification converts an ERα agonist scaffold into a potent antagonist with negligible functional activity at ERβ, establishing MPP as a primary pharmacological tool for dissecting ERα-specific signaling in estrogen-responsive systems.

Why ERα Antagonists Cannot Be Interchanged: The MPP Differentiation Case


Estrogen receptor modulators exhibit a spectrum of selectivity profiles and functional behaviors that fundamentally alter experimental outcomes. While fulvestrant (ICI 182,780) acts as a pure, non-selective ER degrader, and tamoxifen or raloxifene function as tissue-dependent partial agonists, MPP provides a distinct pharmacological fingerprint—high-affinity ERα binding coupled with >200-fold selectivity over ERβ and a silent antagonist profile devoid of residual partial agonism [1]. Substituting any of these agents without accounting for their differential receptor subtype engagement, transcriptional effects, or metabolic fate risks confounding data interpretation in ERα-specific pathway studies.

Quantitative Evidence for Methylpiperidino pyrazole: Comparator-Based Differentiation Data


ERα Binding Selectivity: MPP vs. Fulvestrant, Tamoxifen, and Raloxifene

MPP achieves a binding selectivity ratio for ERα over ERβ that substantially exceeds that of clinically established ER modulators. In competitive binding assays, MPP exhibits a Ki of 2.7–5.6 nM for ERα versus 1,800–2,300 nM for ERβ, yielding a selectivity window of 200- to >400-fold . In contrast, fulvestrant (ICI 182,780) shows only ~4- to 28-fold selectivity (Ki ERα ≈ 0.13–1 nM vs. ERβ ≈ 3.6–3.68 nM) , 4-hydroxytamoxifen demonstrates ~22-fold selectivity (Ki ERα ≈ 0.12 nM vs. ERβ ≈ 2.64 nM) [1], and raloxifene exhibits ~10-fold selectivity (Ki ERα ≈ 0.43 nM vs. ERβ ≈ 4.3 nM) [2]. This differential selectivity profile means that at concentrations sufficient to fully antagonize ERα, MPP leaves ERβ functionally unoccupied, a property not shared by other ER antagonists.

Estrogen Receptor Binding Affinity Selectivity Ratio

Functional Transcriptional Selectivity: 1,000-Fold Discrimination Between ERα and ERβ Gene Transcription

Beyond binding, MPP achieves 1,000-fold selectivity for blocking ERα-mediated gene transcription relative to that of ERβ [1]. In contrast, the SERMs trans-hydroxytamoxifen, raloxifene, and the pure antagonist ICI 182,780 suppress estradiol (E2)-stimulated transcriptional activity via both ERα and ERβ, demonstrating no comparable subtype discrimination at the transcriptional level [2]. This functional selectivity was validated across diverse reporter-promoter constructs containing consensus and non-consensus estrogen response elements (EREs), including the pS2 promoter and NHERF/EBP50 composite elements, confirming that MPP's antagonism is independent of promoter context and strictly ERα-dependent.

Transcriptional Antagonism Reporter Gene Assay Subtype Selectivity

Head-to-Head ERα Antagonist Potency: MPP Outperforms Tamoxifen by 40-Fold

In a standardized human ERα reporter assay panel, MPP demonstrated an IC50 of 42 nM, which is approximately 40-fold more potent than tamoxifen citrate (IC50 = 1,700 nM) as an ERα antagonist [1]. However, MPP was less potent than the pure antagonist ICI 182,780 (fulvestrant; IC50 = 0.60 nM) and endoxifen (IC50 = 16 nM). Critically, tamoxifen and endoxifen exhibit partial agonist activity in certain cellular contexts, whereas MPP functions as a silent antagonist devoid of intrinsic transcriptional activation—a property shared only with ICI 182,780 among the tested compounds, but with the key advantage of MPP's exquisite ERα selectivity.

Antagonist Potency Reporter Assay IC50 Comparison

Differential Gene Expression Profiling: MPP Clusters Distinctly from ICI 182,780 in Murine Uterus

In a microarray-based comparative study of ovariectomized mice, MPP treatment produced a gene expression signature that clustered with raloxifene and high-dose estradiol, whereas ICI 182,780 (fulvestrant) clustered in a separate group with low-dose estradiol [1]. Quantitative RT-PCR validation revealed that combining a high dose of estradiol with MPP markedly increased the number of regulated genes compared with each individual treatment (P<0.02). Notably, for cancer-associated genes including Klk1, Ihh, Cdc45l, and Cdca8, co-administration of MPP with estradiol induced greater expression than estradiol alone (P<0.05), whereas ICI 182,780 suppressed these genes. The study concluded that ICI 182,780 might be superior to MPP and raloxifene for treating estrogen-induced endometrial cancer, underscoring that MPP's pharmacological profile is mechanistically distinct from that of a pure ER degrader.

Transcriptomics SERM Comparison Uterine Gene Regulation

Metabolic Stability Consideration: MPP vs. the Next-Generation Analog MPrP

MPP contains an N-piperidinylethoxy side chain linked via an ether bond to the pyrazole core—a structural feature susceptible to metabolic cleavage that can regenerate methyl-pyrazole-triol (MPT), an ERα agonist [1]. To circumvent this liability, the analog MPrP (methyl-piperidinopropyl pyrazole) was developed by replacing the ethoxy linker with a propyl group, creating a carbon-carbon bond resistant to metabolic hydrolysis. MPrP retains the high ERα-selective binding affinity and antagonist potency of MPP but eliminates the potential for metabolic conversion to an agonist [2]. This design consideration is critical for in vivo experiments where prolonged exposure or hepatic metabolism may confound MPP's pharmacological profile.

Metabolic Stability Chemical Analog In Vivo Pharmacology

Optimal Application Scenarios for Methylpiperidino pyrazole (CAS 2512204-77-0) in Research and Discovery


ERα-Specific Pathway Dissection in Cells Co-Expressing ERα and ERβ

In experimental systems where both ERα and ERβ are present (e.g., breast cancer MCF-7 cells, endometrial RL95-2 cells, osteoblasts), MPP can be used at concentrations up to ~100 nM to achieve full ERα antagonism while leaving ERβ essentially unoccupied [1]. This is not possible with fulvestrant, tamoxifen, or raloxifene, which co-engage ERβ at their effective ERα-blocking concentrations. MPP has been validated for this purpose in osteoblast maturation studies where it selectively attenuated ERα-mediated mitochondrial energy production without affecting ERβ-dependent processes [2].

Discriminating ERα from ER Degradation-Mediated Effects in Cancer Cell Studies

When studying estrogen-dependent cancer cell proliferation, MPP provides a mechanistically distinct alternative to fulvestrant. Whereas fulvestrant induces ERα degradation and ablates all ER signaling, MPP acts as a silent antagonist that binds ERα without triggering receptor downregulation [1]. This differential mechanism was evident in the Davis et al. (2008) uterine gene expression study, where MPP clustered with raloxifene while ICI 182,780 produced a distinct transcriptional signature [2]. Researchers investigating whether a biological effect requires ERα antagonism alone versus receptor elimination should employ MPP and fulvestrant as complementary tools.

In Vivo ERα Function Studies Using MPrP as a Metabolically Stable MPP Alternative

For chronic in vivo administration paradigms (e.g., rodent uterotrophic assays, xenograft tumor models), the MPP analog MPrP should be prioritized over MPP to avoid confounding results from metabolic cleavage of the ether-linked side chain to the ERα agonist MPT [1]. MPrP retains the full ERα antagonist pharmacology of MPP but with a carbon-carbon propyl linkage resistant to hepatic metabolism. This substitution is critical for studies requiring sustained ERα blockade over days to weeks.

Pharmacological Validation of ERα-Mediated Endocrine Disruptor Effects

MPP has been successfully employed to attribute endocrine-disrupting chemical (EDC) effects specifically to ERα activation. In studies with bisphenol S (BPS), pretreatment of MCF-7 cells with 100 nM MPP for 30 minutes completely inhibited BPS-induced cell proliferation and specifically suppressed the S-phase increase induced by 10 µM BPS [1]. Similarly, in oesophageal adenocarcinoma cell lines (OE33, OE19), MPP produced concentration-dependent inhibition of proliferation, confirming ERα involvement in these cancers [2]. These applications leverage MPP's unique selectivity to definitively assign ERα as the mediating receptor subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylpiperidino pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.